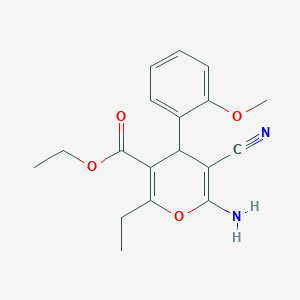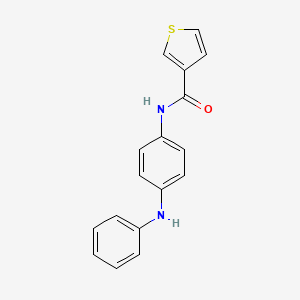
2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) and is widely used as an antidepressant medication. Fluoxetine was first synthesized in 1972 by Eli Lilly and Company and was approved by the FDA in 1987 for the treatment of major depressive disorder. Since then, fluoxetine has become one of the most commonly prescribed antidepressants worldwide.
作用机制
Fluoxetine works by selectively blocking the reuptake of serotonin in the brain, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to enhanced serotonin signaling and is thought to be responsible for the antidepressant and anxiolytic effects of the drug.
Biochemical and Physiological Effects:
In addition to its effects on serotonin signaling, 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine has been shown to modulate the activity of several other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's stress response.
实验室实验的优点和局限性
Fluoxetine is a widely used and well-characterized drug, making it a valuable tool for studying the role of serotonin and other neurotransmitters in various physiological and pathological processes. However, its effects are not specific to serotonin signaling and can be influenced by other factors such as age, sex, and genetic background. Additionally, the use of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine in animal studies can be complicated by its metabolism and pharmacokinetics.
未来方向
There are several areas of research that could benefit from further investigation into the effects of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine. These include:
1. Development of more selective serotonin reuptake inhibitors with fewer side effects and improved efficacy.
2. Investigation of the potential use of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine in the treatment of neurodegenerative diseases.
3. Study of the effects of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine on the gut microbiome, which has been shown to play a role in mood regulation.
4. Exploration of the role of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine in the regulation of immune function and inflammation.
5. Investigation of the potential use of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine in the treatment of addiction and substance abuse disorders.
In conclusion, 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a widely used and well-studied drug with a variety of potential applications in the treatment of psychiatric and neurological disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.
合成方法
The synthesis of 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves several steps, including the condensation of 3-fluorobenzaldehyde with 2-(methoxyphenyl)ethylamine, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with benzyl bromide to form the final product.
科学研究应用
Fluoxetine has been extensively studied for its efficacy in treating depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of obesity, bulimia nervosa, and premenstrual dysphoric disorder. Additionally, 2-(3-fluorophenyl)-N-(2-methoxybenzyl)ethanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-19-16-8-3-2-6-14(16)12-18-10-9-13-5-4-7-15(17)11-13/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSUWYEINSOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-(1,4-piperazinediyl)bis[1-(4-ethoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5185408.png)
![ethyl [5-(2-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5185409.png)


![methyl 4-[5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5185432.png)
![3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5185443.png)
![2-(3-methyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5185454.png)

![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)


![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![methyl 4-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5185501.png)